Cas no 1261578-59-9 (3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine)
![3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/1261578-59-9x500.png)
3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine
-
- インチ: 1S/C13H9FN2/c14-11-8-15-13-10(11)6-7-12(16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)
- InChIKey: SVSRAGCZVXEPJL-UHFFFAOYSA-N
- SMILES: FC1=CNC2C1=CC=C(C1C=CC=CC=1)N=2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 240
- トポロジー分子極性表面積: 28.7
- XLogP3: 3.1
3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023027585-500mg |
3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
1261578-59-9 | 97% | 500mg |
$1009.40 | 2023-09-03 | |
Alichem | A023027585-1g |
3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
1261578-59-9 | 97% | 1g |
$1747.20 | 2023-09-03 | |
Alichem | A023027585-250mg |
3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
1261578-59-9 | 97% | 250mg |
$666.40 | 2023-09-03 |
3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine 関連文献
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridineに関する追加情報
Introduction to 3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1261578-59-9)
3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1261578-59-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad spectrum of biological activities and utility in drug discovery. The presence of both a fluorine substituent and a phenyl group in its molecular framework imparts unique electronic and steric properties, making it a promising scaffold for developing novel therapeutic agents.
The fluorine atom at the 3-position of the pyrrolopyridine ring is a key feature that enhances the metabolic stability and binding affinity of the molecule. Fluorinated aromatic compounds are widely recognized for their ability to modulate receptor interactions, improve pharmacokinetic profiles, and extend the half-life of drugs. In contrast, the phenyl group at the 6-position contributes to hydrophobicity and influences the compound's solubility and bioavailability. The combination of these two substituents makes 3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine an attractive candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising scaffolds like 3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine. These techniques allow researchers to predict binding affinities, assess metabolic pathways, and optimize molecular structures with unprecedented efficiency. The compound's potential applications span across various therapeutic areas, including oncology, neurology, and anti-inflammatory diseases. Its unique structural features make it a versatile building block for designing molecules that can interact with biological targets in novel ways.
In oncology research, 3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine has been investigated as a potential inhibitor of kinases and other enzymes involved in cancer cell proliferation. Kinases are critical targets in cancer therapy due to their role in regulating cell growth and survival. Preclinical studies have demonstrated that fluorinated pyrrolopyridines can exhibit potent inhibitory effects on these enzymes, leading to reduced tumor growth in vitro and in vivo. The fluorine atom enhances the compound's ability to bind tightly to the active site of kinases, while the phenyl group provides steric hindrance that optimizes interactions with specific residues on the target protein.
Neurological disorders represent another area where 3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine shows promise. Pyrrolopyridine derivatives have been explored as modulators of neurotransmitter receptors and ion channels. The structural features of this compound make it a suitable candidate for targeting receptors involved in pain perception, cognition, and mood regulation. For instance, studies suggest that derivatives of this scaffold may interact with serotonin receptors (5-HT receptors), which are implicated in conditions such as depression and anxiety. The fluorine substituent can fine-tune the pharmacological properties of these derivatives by influencing their binding kinetics and metabolic stability.
The anti-inflammatory potential of 3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine has also been examined. Chronic inflammation is associated with numerous diseases, including cardiovascular disorders, autoimmune conditions, and metabolic syndromes. By targeting inflammatory pathways such as COX (cyclooxygenase) or LOX (lipoxygenase), this compound could offer therapeutic benefits similar to those of nonsteroidal anti-inflammatory drugs (NSAIDs). However, its mechanism of action may differ from traditional NSAIDs due to its unique structural composition. This could lead to fewer side effects and improved patient tolerance.
The synthesis of 3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications such as fluorination and phenylation. Advanced techniques like transition-metal-catalyzed cross-coupling reactions have been employed to introduce the desired substituents efficiently. The use of fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride) allows for selective introduction of fluorine atoms at specific positions on the pyrrolopyridine ring.
The pharmacokinetic properties of 3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine are critical factors that determine its clinical efficacy and safety profile. In vitro studies have shown that this compound exhibits moderate solubility in water but better solubility in organic solvents like DMSO (dimethyl sulfoxide). Its bioavailability can be influenced by factors such as absorption rate from the gastrointestinal tract, distribution within tissues, metabolism by enzymes like CYP450 family members, and excretion via renal or biliary pathways. Understanding these processes helps researchers design formulations that maximize therapeutic outcomes while minimizing adverse effects.
Regulatory considerations play a significant role in advancing compounds like 3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine into clinical trials. Regulatory agencies such as the FDA (U.S. Food and Drug Administration) require comprehensive data on safety (toxicology), pharmacokinetics (PK), pharmacodynamics (PD), manufacturing quality (GMP), and clinical efficacy before approving a new drug for human use. Researchers must navigate complex regulatory pathways involving IND (Investigational New Drug) applications followed by Phase I through IV clinical trials before gaining approval for market release.
The future prospects for 3-fluoro compounds, including derivatives like 3-Fluoro 6 Phenyl 1H-Pyrrolo [2 3-B] Pyridine, remain promising due to their diverse biological activities and synthetic accessibility. Continued research efforts will focus on optimizing synthetic methodologies for improved scalability while exploring novel derivatives with enhanced pharmacological profiles through structure-based drug design approaches or high-throughput screening technologies.
1261578-59-9 (3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine) Related Products
- 1700103-99-6((2-ethylpyrrolidin-3-yl)methanol, Mixture of diastereomers)
- 2138427-58-2(Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate)
- 1781760-43-7(3-amino-2-(2-bromophenyl)-2-methylpropan-1-ol)
- 116450-56-7(Rhodamine 101 Inner Salt)
- 1361912-12-0(2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol)
- 2248184-62-3((1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine)
- 864528-17-6(1-(2-azidoethyl)-4-(trifluoromethyl)benzene)
- 1203306-12-0(5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine)
- 1425544-56-4(2-(9H-Carbazol-9-yl)phenol)
- 2137656-85-8(1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-)




